2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE
Overview
Description
2-[4-(4-Acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a piperazine ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide typically involves multiple steps:
Formation of the Acetylphenyl Group: The initial step involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Piperazine Ring Formation: The next step is the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzothiadiazole Synthesis: The benzothiadiazole moiety is synthesized via the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Coupling Reactions: The final step involves coupling the acetylphenyl group, piperazine ring, and benzothiadiazole moiety through amide bond formation using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the benzothiadiazole moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
2-[4-(4-Acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide: Similar structure but with a different position of the benzothiadiazole moiety.
2-[4-(4-Acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-6-yl)acetamide: Another positional isomer with the benzothiadiazole moiety at a different position.
Uniqueness
2-[4-(4-Acetylphenyl)-1-piperazinyl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and biological activities. Its combination of an acetylphenyl group, piperazine ring, and benzothiadiazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14(26)15-2-5-17(6-3-15)25-10-8-24(9-11-25)13-20(27)21-16-4-7-18-19(12-16)23-28-22-18/h2-7,12H,8-11,13H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSUNWAJGDMJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.